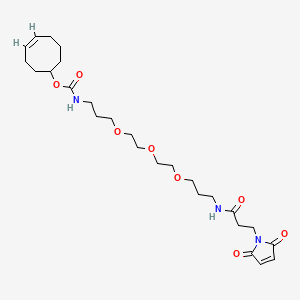

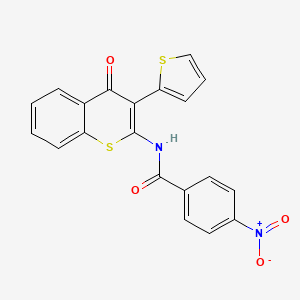

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

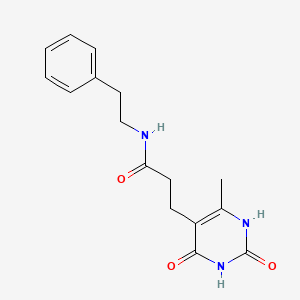

The compound “2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its versatility .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in this compound is likely to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . The cyclopropylsulfonyl group and the methylpyridine group are likely to further contribute to the compound’s structural complexity.Aplicaciones Científicas De Investigación

Applications in Organic Synthesis and Catalysis

Cyclometallated Iridium Complexes : A study by Ertl et al. (2015) explored the use of sulfonyl-substituted cyclometallating ligands, including compounds similar to 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine, in creating cationic bis-cyclometallated iridium(III) complexes. These complexes are significant for their photoluminescent properties and potential use in light-emitting electrochemical cells (Ertl et al., 2015).

Synthesis of Substituted Pyridines : In the field of organic synthesis, Teague (2008) described the use of methylsulfinyl group displacement in synthesizing various substituted 2-aminopyridines. This process involves the manipulation of the pyridine ring, a core structural component similar to that in the chemical (Teague, 2008).

Pyrrolidine-Based Organocatalysis : Singh et al. (2013) investigated the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This research highlights the potential of sulfonyl and pyrrolidine derivatives in catalysis, which is relevant to the structure of this compound (Singh et al., 2013).

Applications in Medicinal Chemistry

Antibacterial Agent Synthesis : Miyamoto et al. (1987) focused on synthesizing 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups for potential antibacterial applications. This study underscores the significance of cyclopropyl and sulfonyl components in medicinal chemistry, which is relevant given the structural similarities with this compound (Miyamoto et al., 1987).

Sulfonamides in Cationic Cyclisations : Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid to catalyze cyclisations of homoallylic sulfonamides to form pyrrolidines. This research is pertinent because it involves sulfonamides and pyrrolidines, components found in the chemical structure of interest (Haskins & Knight, 2002).

Applications in Material Science

- Iridium Complexes with Emissive Properties : Brown et al. (2017) reported the synthesis of cyclometalated iridium(III) complexes using sulfur-bridged dipyridyl ligands, which are structurally related to this compound. These complexes are notable for their tunable emission properties, which could be relevant in the development of optical materials (Brown et al., 2017).

Propiedades

IUPAC Name |

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-5-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10-2-5-13(14-8-10)18-11-6-7-15(9-11)19(16,17)12-3-4-12/h2,5,8,11-12H,3-4,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEJLNZCZOSBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)

![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)